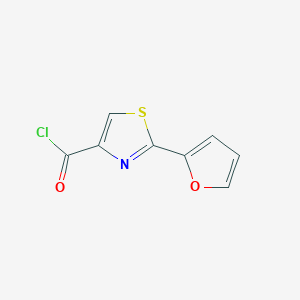
1,3'-Biazetidine dihydrochloride
概要
説明
準備方法
1,3’-Biazetidine dihydrochloride can be synthesized through the reaction of 1-(3-azetidinyl)azetidine with hydrochloric acid . The specific synthetic routes and reaction conditions can be found in international patent literature . Industrial production methods typically involve the same reaction but on a larger scale, ensuring high purity and yield .
化学反応の分析
1,3’-Biazetidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced, although the specific conditions and products depend on the reagents used.
Substitution: 1,3’-Biazetidine dihydrochloride can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions vary but often include amide compounds and hydrogenated products .
科学的研究の応用
1,3’-Biazetidine dihydrochloride has a wide range of applications in scientific research:
Medicine: While not widely used in medicine, its potential as a catalyst in drug synthesis is being explored.
作用機序
The mechanism by which 1,3’-Biazetidine dihydrochloride exerts its effects is primarily through its strong basicity and ability to act as a catalyst . It facilitates the formation of amide bonds and the hydrogenation of olefins by providing a conducive environment for these reactions to occur . The molecular targets and pathways involved include the activation of carboxylic acids and olefins, leading to their subsequent transformation into desired products .
類似化合物との比較
1,3’-Biazetidine dihydrochloride is unique in its strong basicity and high solubility in water, which makes it particularly effective as a catalyst in organic synthesis . Similar compounds include:
1-(3-Azetidinyl)azetidine: The precursor to 1,3’-Biazetidine dihydrochloride, used in similar catalytic applications.
1-Methylazetidin-3-yl)piperazine dihydrochloride: Another compound with similar catalytic properties but different structural characteristics.
N-(2-(Cyclopropylamino)ethyl)-N-methylcyclopropanamine dihydrochloride: Used in similar reactions but with different reactivity and solubility profiles.
These comparisons highlight the unique properties of 1,3’-Biazetidine dihydrochloride, particularly its strong basicity and high solubility, which make it a valuable compound in various scientific and industrial applications .
特性
IUPAC Name |
1-(azetidin-3-yl)azetidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-8(3-1)6-4-7-5-6;;/h6-7H,1-5H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPQGGNUBRKDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
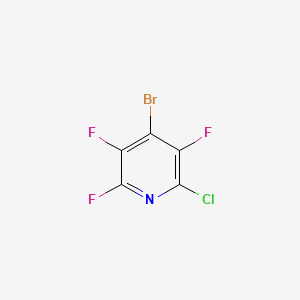
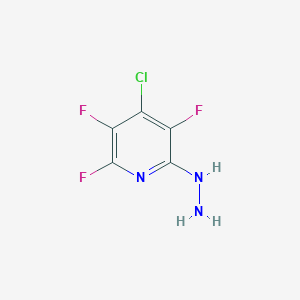
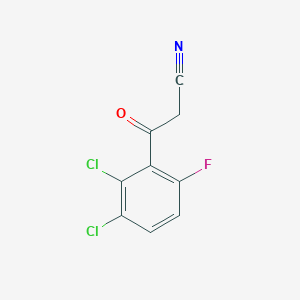
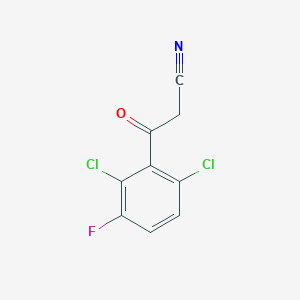
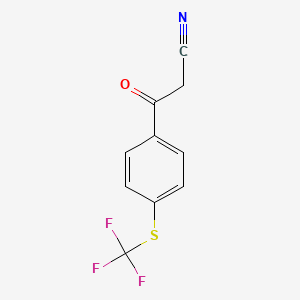
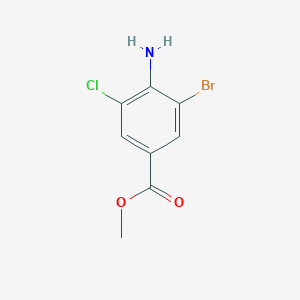

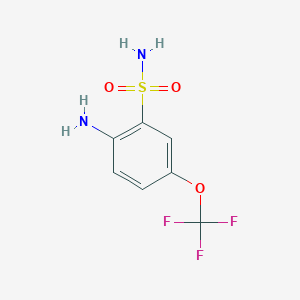

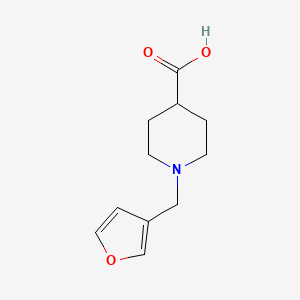
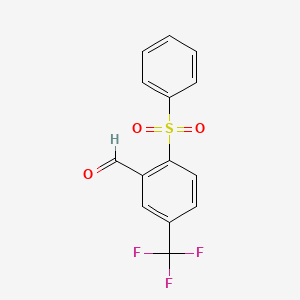
![Imidazo[1,2-b]isoxazole-2-carboxylic acid](/img/structure/B3043749.png)

